molecular formula C21H19FN2O4S2 B6569623 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide CAS No. 946283-04-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide

Cat. No.: B6569623
CAS No.: 946283-04-1
M. Wt: 446.5 g/mol
InChI Key: VUCUNLRIZCUHPF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 3-fluorobenzenesulfonamide moiety. Its structure combines aromatic sulfonyl groups with a partially saturated heterocyclic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUNLRIZCUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a common motif in medicinal chemistry. Below is a comparison of the target compound with analogs bearing different substituents:

Compound Name R<sup>1</sup> (1-position) R<sup>6</sup> (6-position) Key Properties/Activities Reference
Target compound Benzenesulfonyl 3-Fluorobenzenesulfonamide Hypothesized NOS/COX inhibition (inferred)
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Piperidin-4-yl Thiophene-2-carboximidamide Tested for NOS inhibition; 72.6% yield
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide 4-Fluorobenzenesulfonyl 3-Chlorobenzamide Structural analog with halogenated groups
(±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide 65.6% yield; moderate NOS selectivity
SC-558 (Reference COX-2 inhibitor) Methylsulfonylphenyl Trifluoromethylpyrazole COX-2 IC50 = 0.04 µM

Key Observations:

  • Substituent Effects on Bioactivity : The presence of sulfonamide groups (as in the target compound) may enhance hydrogen-bonding interactions with enzyme active sites compared to carboximidamide or benzamide derivatives .
  • Halogen Influence : The 3-fluorine substituent in the target compound could improve metabolic stability and electronegativity relative to chlorine or methyl groups in analogs like 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]...}benzamide .
  • Synthetic Yields : Derivatives with bulkier substituents (e.g., piperidin-4-yl) show lower yields (60–72%) compared to simpler analogs, suggesting steric challenges during synthesis .

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